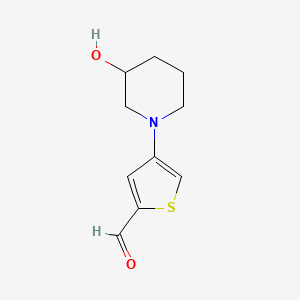
4-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a piperidine moiety and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated thiophene compound.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide and phosphorus oxychloride is used.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or the thiophene ring to a dihydrothiophene derivative.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: 4-(3-Hydroxypiperidin-1-yl)thiophene-2-methanol.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
4-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Material Science: In electronic applications, the compound’s conjugated system allows it to participate in charge transport processes, making it useful in organic semiconductors.
Comparison with Similar Compounds
4-(3-Hydroxypiperidin-1-yl)thiophene-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.
4-(3-Hydroxypiperidin-1-yl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness: 4-(3-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both a piperidine moiety and an aldehyde group on the thiophene ring allows for versatile chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-(3-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c12-6-10-4-8(7-14-10)11-3-1-2-9(13)5-11/h4,6-7,9,13H,1-3,5H2 |
InChI Key |
BNSJRAYKJGATOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CSC(=C2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


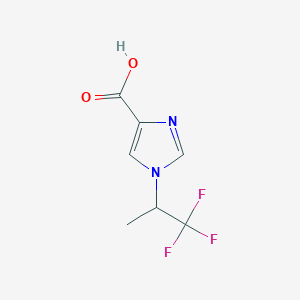
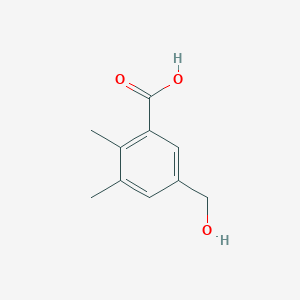
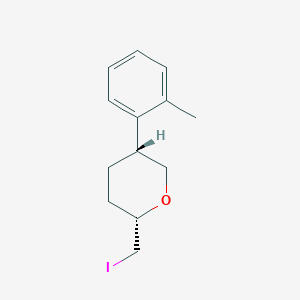
![tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate](/img/structure/B13209340.png)

![Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13209346.png)
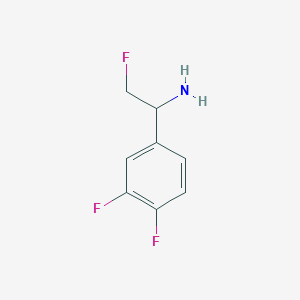
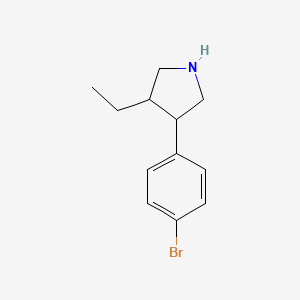
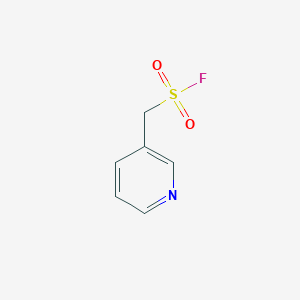
![4-(3-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13209386.png)

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine](/img/structure/B13209395.png)
![4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13209396.png)
![6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane](/img/structure/B13209406.png)
